N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide
Description
N-{1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrazole core substituted with an oxan-4-ylmethyl group. This compound belongs to a class of molecules where the benzenesulfonamide moiety is pivotal for biological activity, often linked to enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial properties. The oxan-4-yl (tetrahydropyranyl) group introduces steric and electronic effects that modulate solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c19-22(20,15-4-2-1-3-5-15)17-14-10-16-18(12-14)11-13-6-8-21-9-7-13/h1-5,10,12-13,17H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOYDKRYBCGZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the Oxane Ring: The oxane ring can be introduced via the reaction of a suitable alcohol with dihydropyran in the presence of an acid catalyst.
Sulfonamide Formation: The final step involves the reaction of the pyrazole intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are critical to the biological process being targeted.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The table below highlights key structural distinctions between the target compound and related benzenesulfonamide derivatives:
Key Observations :
- Substituent Effects : The oxan-4-yl group in the target compound enhances hydrophilicity compared to the trifluoromethyl group in , which improves metabolic stability but reduces membrane permeability.
- Pyrazole vs. Pyrazoline : Derivatives with pyrazoline cores (e.g., ) exhibit stronger carbonic anhydrase inhibition due to planar conformation, whereas pyrazole-based compounds may prioritize kinase or antimicrobial targets.
Antimicrobial Activity
- coli, B. mycoides, and C. albicans. The benzenesulfonamide group likely contributes to membrane disruption or enzyme inhibition.
- Trifluoromethyl Analogs : The 4-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide may exhibit enhanced bioavailability due to the lipophilic trifluoromethyl group, though antimicrobial data are unavailable.
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibition: Pyrazoline-based benzenesulfonamides (e.g., ) showed IC₅₀ values in the nanomolar range against CA isoforms, attributed to the sulfonamide group coordinating the zinc ion in the active site.
- Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine derivative in suggests that fused heterocyclic systems enhance kinase selectivity, though the oxan-4-ylmethyl substituent’s role remains unexplored.
Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative analysis with structurally related compounds.
Enzyme Inhibition
Research indicates that compounds similar to this compound may act as inhibitors of carbonic anhydrases , which are vital for maintaining acid-base balance and fluid secretion in the body. The sulfonamide group is often associated with antimicrobial properties, suggesting potential applications in treating infections.
Anti-inflammatory Properties
The pyrazole nucleus has been extensively studied for its anti-inflammatory effects. Compounds derived from this structure have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . For example, related compounds have demonstrated up to 85% inhibition of TNF-α at specific concentrations, indicating the potential of this compound in managing inflammatory conditions .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is helpful to compare it with other structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-{1-[2-(trifluoromethyl)-phenyl]-1H-pyrazol-4-yl}-benzenesulfonamide | Contains a trifluoromethyl group | Potential anti-inflammatory effects | |
| N-(pyridin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide | Similar sulfonamide structure | Studied for enzyme inhibition | |
| 4-(trifluoromethoxy)-benzenesulfonamide | Basic structure without complex substitutions | Benchmark for activity comparison |
This comparison highlights the distinct features of this compound, particularly its specific functional groups that may confer unique biological activities.
Case Studies and Research Findings
Recent studies have explored various derivatives of pyrazole compounds, revealing their broad spectrum of biological activities:
- Anti-inflammatory Studies : A series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines, showing significant promise in managing inflammation-related diseases .
- Antimicrobial Activity : Compounds similar to this compound have been evaluated against common pathogens like E. coli and S. aureus, demonstrating effective antibacterial properties .
- Analgesic Effects : Some pyrazole derivatives have been reported to exhibit analgesic properties comparable to standard pain relief medications, indicating their potential use in pain management therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
